N-{[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3-methylbenzamide
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Overview
Description
N-{[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3-methylbenzamide is a complex organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their wide range of biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties .
Preparation Methods
The synthesis of N-{[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3-methylbenzamide typically involves multiple steps. One common method includes the reaction of 5,7-dichloro-2-hydrazino-1,3-benzoxazole with substituted aromatic aldehydes in the presence of p-toluenesulfonic acid (PTSA) as a catalyst . The reaction conditions often involve refluxing in ethanol for several hours to ensure complete cyclization and formation of the desired product .
Chemical Reactions Analysis
N-{[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3-methylbenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
N-{[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3-methylbenzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Industry: The compound is used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-{[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3-methylbenzamide involves its interaction with various molecular targets. The benzoxazole ring system is known to interact with bacterial cell membranes, disrupting their integrity and leading to cell death . Additionally, the compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress .
Comparison with Similar Compounds
N-{[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3-methylbenzamide can be compared with other benzoxazole derivatives such as:
1-(5,7-dichloro-1,3-benzoxazol-2-yl)-1H-pyrazolo[3,4-b]quinoline: This compound also exhibits significant antimicrobial and antioxidant activities.
2,3-dichloro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide: Similar in structure, this compound is used in various industrial applications.
The uniqueness of this compound lies in its specific combination of antimicrobial, anti-inflammatory, and antioxidant properties, making it a versatile compound for various scientific and industrial applications .
Properties
IUPAC Name |
N-[[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-3-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15Cl2N3O2S/c1-12-4-2-5-13(8-12)20(28)27-22(30)25-16-7-3-6-14(9-16)21-26-18-11-15(23)10-17(24)19(18)29-21/h2-11H,1H3,(H2,25,27,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSDCZUHGMREHEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC(=S)NC2=CC=CC(=C2)C3=NC4=C(O3)C(=CC(=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15Cl2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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